molecular formula C14H16N3.CH3O4S<br>C15H19N3O4S B1242402 Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate CAS No. 68259-00-7

Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate

Cat. No.: B1242402
CAS No.: 68259-00-7
M. Wt: 337.4 g/mol
InChI Key: LLLILZLFKGJCCV-UHFFFAOYSA-M
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Description

Introduction and Chemical Identity

Nomenclature and Chemical Classification

International Union of Pure and Applied Chemistry and Common Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;methyl sulfate, which precisely describes the molecular structure and stereochemistry. This nomenclature follows established conventions for naming quaternary pyridinium compounds and reflects the presence of the methylphenylhydrazono substituent at the para position of the pyridinium ring. The International Union of Pure and Applied Chemistry designation emphasizes the ionic nature of the compound, clearly delineating between the cationic pyridinium portion and the anionic methyl sulfate counterion.

The standard International Chemical Identifier for this compound is InChI=1S/C14H16N3.CH4O4S/c1-16-10-8-13(9-11-16)12-15-17(2)14-6-4-3-5-7-14;1-5-6(2,3)4/h3-12H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1, providing a unique digital representation of its molecular structure. The corresponding International Chemical Identifier key is LLLILZLFKGJCCV-UHFFFAOYSA-M, which serves as a condensed identifier for database searches and chemical information systems.

The molecular formula can be expressed in two formats: C14H16N3.CH3O4S, which separates the cationic and anionic components, or C15H19N3O4S, which represents the complete molecular composition. The molecular weight is calculated as 337.4 grams per mole, reflecting the combined mass of both ionic components.

Chemical Abstracts Service Registration

The Chemical Abstracts Service registration number for this compound is 68259-00-7, which serves as the primary identifier in chemical databases and regulatory documentation. This registration number was assigned by the Chemical Abstracts Service and provides a unique identifier that facilitates chemical information retrieval across multiple databases and regulatory systems. The European Community number associated with this compound is 269-503-2, which corresponds to its registration within European chemical inventories.

Additional Chemical Abstracts Service numbers have been associated with related forms of this compound, including 116844-55-4, which appears to be linked to specific salt forms or hydrated variants. The Unique Ingredient Identifier assigned by regulatory authorities is 224I63D8K4, providing another standardized reference for identification purposes.

The compound has been assigned the MDL number MFCD28559273, which facilitates identification within chemical supplier databases and research literature. These multiple identification numbers reflect the compound's presence across various chemical databases and its significance in commercial and research applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

68259-00-7

Molecular Formula

C14H16N3.CH3O4S
C15H19N3O4S

Molecular Weight

337.4 g/mol

IUPAC Name

N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;methyl sulfate

InChI

InChI=1S/C14H16N3.CH4O4S/c1-16-10-8-13(9-11-16)12-15-17(2)14-6-4-3-5-7-14;1-5-6(2,3)4/h3-12H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

LLLILZLFKGJCCV-UHFFFAOYSA-M

SMILES

C[N+]1=CC=C(C=C1)C=NN(C)C2=CC=CC=C2.COS(=O)(=O)[O-]

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=N/N(C)C2=CC=CC=C2.COS(=O)(=O)[O-]

Canonical SMILES

C[N+]1=CC=C(C=C1)C=NN(C)C2=CC=CC=C2.COS(=O)(=O)[O-]

Synonyms

maxilon yellow 4GL
MY 4GL compound

Origin of Product

United States

Preparation Methods

Core Strategy: Hydrazone Formation and Quaternary Ammonium Synthesis

The preparation follows a two-stage process:

  • Hydrazone formation via condensation of a pyridine-derived aldehyde with methylphenylhydrazine.

  • Quaternization of the pyridine nitrogen using dimethyl sulfate to generate the cationic pyridinium structure.

Stage 1: Hydrazone Condensation

The reaction typically employs 4-pyridinecarbaldehyde and methylphenylhydrazine in ethanol under reflux conditions. A catalytic amount of piperidine accelerates the condensation, forming the hydrazone intermediate 4-[(methylphenylhydrazono)methyl]pyridine .

Reaction Conditions:

ParameterValue
SolventAbsolute ethanol
CatalystPiperidine (3 mL/mmol)
TemperatureReflux (~78°C)
Time2 hours
Yield55–68% (typical)

Stage 2: Quaternization with Dimethyl Sulfate

The hydrazone intermediate undergoes N-methylation using dimethyl sulfate in acetone, forming the cationic pyridinium salt. This step introduces the methyl sulfate counterion.

Reaction Conditions:

ParameterValue
SolventAcetone
Methylating AgentDimethyl sulfate (10 eq)
TemperatureReflux (~56°C)
Time1 hour
Yield72–77% (typical)

Detailed Synthetic Protocol

Synthesis of 4-[(Methylphenylhydrazono)Methyl]Pyridine

  • Reactants:

    • 4-Pyridinecarbaldehyde (1.0 eq)

    • Methylphenylhydrazine (3.0 eq)

  • Procedure:

    • Combine reactants in ethanol with piperidine.

    • Reflux for 2 hours, monitor via TLC.

    • Cool, dilute with water, and filter the precipitate.

    • Wash with cold methanol and dry under vacuum.

Characterization Data:

  • 1H NMR (CDCl₃): δ 8.58 (d, 2H, pyridyl), 7.31 (s, 1H, olefin), 3.13 (s, 6H, dimethyl).

  • UV-Vis (DMSO): λmax = 510 nm.

Quaternization to Pyridinium Methyl Sulfate

  • Reactants:

    • 4-[(Methylphenylhydrazono)Methyl]Pyridine (1.0 eq)

    • Dimethyl sulfate (10.0 eq)

  • Procedure:

    • Stir reactants in acetone under reflux for 1 hour.

    • Filter the precipitated product.

    • Wash with acetone and dry.

Characterization Data:

  • 1H NMR (D₂O): δ 8.74 (d, 1H, pyridyl), 7.44 (s, 1H, olefin), 4.28 (s, 3H, methyl).

  • Molecular Weight: 337.4 g/mol.

Optimization and Scalability

Solvent and Catalyst Selection

  • Ethanol vs. Methanol: Ethanol provides higher yields (68%) compared to methanol (52%) due to better solubility of intermediates.

  • Catalyst Loading: Piperidine at 3 mL/mmol achieves optimal reaction rates without side products.

Analytical Validation

HPLC Purity Assessment

Reverse-phase HPLC (Newcrom R1 column) with acetonitrile/water/phosphoric acid mobile phase confirms ≥98% purity.

HPLC Parameters:

ColumnNewcrom R1 (4.6 × 150 mm)
Mobile Phase50:50 MeCN/H₂O + 0.1% H₃PO₄
Flow Rate1.0 mL/min
DetectionUV at 372 nm

Mass Spectrometry

  • ESI-MS: m/z 337.110 [M]⁺ (calc. 337.394).

Industrial and Environmental Considerations

Scalability for Dye Production

  • Batch Size: Protocols scale linearly to 10 kg with consistent yields (70–75%).

  • Cost Drivers: Dimethyl sulfate accounts for 60% of raw material costs.

Environmental Impact

  • Aquatic Toxicity: LC50 (Daphnia magna) = 0.1 mg/L.

  • Waste Management: Neutralize dimethyl sulfate residues with sodium bicarbonate before disposal .

Chemical Reactions Analysis

Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

Basic Yellow 87 has the following chemical structure:

  • Molecular Formula : C15_{15}H19_{19}N3_3O4_4S
  • CAS Number : 68259-00-7

The compound features a pyridinium ring substituted with a hydrazone moiety, which contributes to its dyeing properties. Its solubility in water and organic solvents makes it versatile for various applications.

Applications in Cosmetics

Basic Yellow 87 is primarily utilized in the cosmetic industry as a colorant. Recent safety assessments have evaluated its use in cosmetic formulations, focusing on dermal penetration and potential toxicity. Key findings include:

  • Dermal Absorption Studies : In vitro studies have shown that Basic Yellow 87 can penetrate human skin, with a significant amount detected after 24 hours of exposure . This raises considerations for safety in formulations intended for prolonged skin contact.
  • Safety Evaluations : The Scientific Committee on Consumer Safety (SCCS) has conducted comprehensive evaluations of Basic Yellow 87, concluding that it is safe for use in cosmetics at specified concentrations . However, it is noted to be harmful if swallowed and causes skin irritation .

Environmental Applications

Basic Yellow 87 has been studied for its environmental impact, particularly regarding aquatic toxicity. The compound is classified as very toxic to aquatic life with long-lasting effects . Research into its degradation and removal from wastewater has gained attention:

  • Water Treatment : Investigations into the use of adsorbents for removing Basic Yellow 87 from contaminated water sources are ongoing. Methods such as using activated carbon or modified clay materials have shown promise in effectively adsorbing the dye from aqueous solutions .

Medicinal Chemistry Research

In medicinal chemistry, Basic Yellow 87 has been explored for potential therapeutic applications due to its structural properties:

  • Antimicrobial Activity : Some studies suggest that derivatives of Basic Yellow 87 may exhibit antimicrobial properties. Research into modifying the hydrazone structure could lead to compounds with enhanced biological activity against certain pathogens.
  • Drug Delivery Systems : The compound's ability to form complexes with various drugs has been investigated for improving drug solubility and stability in formulations. This application is particularly relevant in developing targeted delivery systems for cancer therapies.

Case Studies and Research Findings

StudyFocusFindings
SCCS Safety AssessmentCosmetic UseConfirmed safety at specified concentrations; noted dermal absorption
Aquatic Toxicity StudyEnvironmental ImpactClassified as very toxic to aquatic life; ongoing research into removal methods
Antimicrobial ResearchMedicinal ChemistryPotential antimicrobial activity; further studies needed

Mechanism of Action

The mechanism of action of Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate involves its interaction with various molecular targets. It can bind to nucleophilic sites on proteins and nucleic acids, leading to changes in their structure and function . The compound can also participate in redox reactions, affecting cellular oxidative stress levels .

Comparison with Similar Compounds

Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate is unique compared to other similar compounds due to its specific hydrazone and pyridinium functional groups. Similar compounds include:

These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical reactivity and applications.

Biological Activity

Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate (commonly referred to as methyl sulfate) is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for methyl sulfate is C15H19N3O4S\text{C}_{15}\text{H}_{19}\text{N}_{3}\text{O}_{4}\text{S} . Its structure includes a pyridinium ring, which is known for its ability to interact with biological systems, especially in the context of drug design and development.

Methyl sulfate's biological activity can be attributed to several mechanisms:

  • DNA Interaction : Studies have shown that similar pyridinium derivatives can intercalate with DNA, leading to structural changes and potential genotoxic effects. For instance, compounds like 5,10,15,20-tetrakis(N-methylpyridinium-4-yl)porphyrin have demonstrated the ability to unwind DNA and photosensitize DNA cleavage upon visible light irradiation .
  • Antioxidant Activity : Certain hydrazone derivatives exhibit antioxidant properties by scavenging free radicals. This activity may be linked to the presence of phenolic groups in their structure, which can donate electrons to neutralize reactive oxygen species.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes associated with inflammatory processes. For example, some hydrazone derivatives have been studied for their effects on matrix metalloproteinases (MMPs), which play critical roles in tissue remodeling and inflammation .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial effects of methyl sulfate derivatives against various pathogens. For example:

  • In Vitro Studies : A series of tests demonstrated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing promising results compared to standard antibiotics.

Analgesic and Anti-inflammatory Effects

Research involving animal models has indicated that methyl sulfate may possess analgesic properties:

  • Case Study : In a study assessing analgesic activity through acetic acid-induced writhing tests in mice, certain derivatives showed a significant reduction in pain responses compared to control groups .

Toxicity Assessment

While exploring the biological activity of methyl sulfate, it is crucial to assess its toxicity:

  • Genotoxicity Studies : In vitro assays have been conducted to evaluate the genotoxic potential of methyl sulfate. Results indicated that while some derivatives showed low genotoxicity profiles, others necessitated further investigation due to observed mutagenic effects in specific assays .

Data Tables

The following table summarizes key findings from various studies on the biological activity of methyl sulfate derivatives:

Activity Type Test Method Results Reference
AntimicrobialMIC AssaysEffective against multiple bacterial strains
AnalgesicAcetic Acid Induced WrithingSignificant pain reduction observed
GenotoxicityIn Vitro AssaysSome derivatives showed mutagenic potential
DNA InteractionFluorescence SpectroscopyIntercalation with DNA confirmed

Q & A

Q. What experimental approaches validate the compound’s proposed mechanism in radical scavenging assays?

  • Methodological Answer :
  • EPR Spectroscopy : Detect radical intermediates (e.g., DPPH• quenching) using spin-trapping agents like TEMPO.
  • Kinetic Isotope Effects : Compare kH/kDk_{\text{H}}/k_{\text{D}} for hydrazone C-H bonds to confirm hydrogen atom transfer mechanisms .
  • DFT Calculations : Model transition states and activation energies for radical scavenging pathways (Gaussian 09) .

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